molecular formula C8H10ClNO B3274057 Benzyl formimidate hydrochloride CAS No. 60099-09-4

Benzyl formimidate hydrochloride

Cat. No. B3274057
CAS RN: 60099-09-4
M. Wt: 171.62 g/mol
InChI Key: LSNKBVFMXFAUOF-UHFFFAOYSA-N
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Description

Benzyl formimidate hydrochloride, also known as 亚氨甲酸苄酯盐酸盐 in Chinese, is a chemical compound with the molecular formula C8H9NO.ClH .


Synthesis Analysis

Benzyl formimidate hydrochloride has been used in the synthesis of 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These compounds were obtained from ethyl or benzyl α-amino-α-cyanoacetate, respectively, and ethyl formimidate hydrochloride followed by 2-aminopyridine .


Molecular Structure Analysis

The molecular structure of Benzyl formimidate hydrochloride consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 171.62 .


Chemical Reactions Analysis

Benzyl formimidate hydrochloride has been used in the synthesis of 5-amino-1-(2-pyridyl)imidazole-4-carboxylates . It has also been used in a new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances .

Scientific Research Applications

Synthesis of Organic Compounds

Benzyl formimidate hydrochloride plays a significant role in the synthesis of various organic compounds. For instance, it is used as a starting material for preparing N-aryl or benzyl-N′-(2-amino-1,2-dicyanovinyl)formamidines. This synthesis process involves reacting with aromatic amines at room temperature, indicating its utility in creating complex organic structures under mild conditions (Yahyazadeh & Booth, 2001), (Yahya-Zadeh & Booth, 2002).

Involvement in Purine Biosynthesis

The compound has been implicated in the biosynthesis of purine nucleotides. It is involved in the conversion of ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates into 5-amino-1-(2-pyridyl)imidazole-4-carboxylic acid, a key intermediate in purine biosynthesis (Cusack, Shaw, & Logemann, 1980).

Role in the Synthesis of Benzimidazoles

Benzyl formimidate hydrochloride is utilized in the synthesis of benzimidazoles, which are critical in pharmacological research due to their therapeutic properties. These properties include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. The synthesis process often involves the condensation of o-phenylenediamine with formic acid, highlighting the versatility of benzyl formimidate hydrochloride in pharmaceutical synthesis (Salahuddin, Shaharyar, & Mazumder, 2017).

Mechanism of Action

While the exact mechanism of action of Benzyl formimidate hydrochloride is not clear, it is known that similar compounds, such as Benzydamine, exert toxic effects on the nervous system of parasites, resulting in their death .

Safety and Hazards

Benzyl formimidate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl methanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNKBVFMXFAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl formimidate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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